molecular formula C13H19NO2 B185547 (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 356537-07-0

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No. B185547
M. Wt: 221.29 g/mol
InChI Key: ZJXNNHXMTOVMHI-UHFFFAOYSA-N
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Description

4-Methoxybenzyl alcohol is commonly used as a reagent to protect hydroxyl groups on alcohols and phenols . It is used in the preparation of semiconductors, nanosheets, and nanocrystals . Tetrahydrofuran is a commonly used solvent and a versatile precursor to other compounds.


Chemical Reactions Analysis

4-Methoxybenzyl alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals. It is also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .


Physical And Chemical Properties Analysis

4-Methoxybenzyl alcohol has a density of 1.113 g/mL at 25 °C (lit.) . It is freely soluble in alcohol and diethyl ether, but insoluble in water .

Scientific Research Applications

Chemical Synthesis and Reactions

Arylmethylidenefuranones and Reactions with Nucleophiles :The reactions of arylmethylidene derivatives of 3H-furan-2-ones, which share structural motifs with "(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine," have been systematically reviewed. These reactions involve interactions with various nucleophilic agents, leading to a wide array of compounds such as amides, pyrrolones, and benzofurans, among others. The direction of these reactions is influenced by the structure of the reagents, the strength of the nucleophile, and the reaction conditions, demonstrating the compound's versatility in organic synthesis (Kamneva, Anis’kova, & Egorova, 2018).

Biomolecular Engineering

Role of Amine Activators in Acrylic Bone Cements :A review highlights the role of tertiary aromatic amines, including structures similar to "(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine," as activators in the curing of acrylic resins. This process is crucial for the biomedical application of these materials, such as in denture resins and acrylic bone cements. The review discusses the kinetics, mechanism, and activation energy of the reaction, along with considerations on toxicity and biomedical applications, emphasizing the compound's potential in medical material science (Vázquez, Levenfeld, & Román, 1998).

Catalysis and Organic Transformations

Metalloporphyrin-Catalyzed Functionalization of Saturated C-H Bonds :Research on metalloporphyrin-catalyzed saturated C-H bond functionalization, including reactions such as hydroxylation and amination, highlights the utility of compounds with amine functionalities in catalysis. This work underscores the significance of such compounds in achieving high regio-, diastereo-, or enantioselectivity in the modification of saturated hydrocarbons, pointing to the broader applicability of "(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" in organic synthesis and catalysis (Che, Lo, Zhou, & Huang, 2011).

Sustainable Chemistry and Materials Science

Conversion of Biomass to Furan Derivatives :A review on the conversion of plant biomass to furan derivatives, such as 5-hydroxymethylfurfural (HMF), discusses the role of similar compounds in sustainable chemistry. This research points to the potential of using "(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" and its analogs in the development of new materials and fuels from renewable resources, highlighting the importance of furan derivatives in the chemical industry of the future (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety And Hazards

4-Methoxybenzyl alcohol may cause skin irritation and serious eye damage. It may also cause an allergic skin reaction .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h4-7,13-14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXNNHXMTOVMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389785
Record name 1-(4-Methoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

CAS RN

356537-07-0
Record name 1-(4-Methoxyphenyl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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